Product packaging for 9-(3-Bromopropyl)-9H-carbazole(Cat. No.:CAS No. 84359-61-5)

9-(3-Bromopropyl)-9H-carbazole

Cat. No.: B1589218
CAS No.: 84359-61-5
M. Wt: 288.18 g/mol
InChI Key: KJSZNBRGRCCYHF-UHFFFAOYSA-N
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Description

Fundamental Principles of Carbazole (B46965) Chemistry as a Privileged Heterocyclic Scaffold

Carbazole is a nitrogen-containing tricyclic aromatic heterocycle, first isolated from coal tar. lookchem.comrsc.orgmdpi.com Its structure consists of two benzene (B151609) rings fused to a central five-membered pyrrole (B145914) ring, resulting in an extensive delocalization of π-electrons across the molecule. mdpi.comacs.org This architecture endows carbazole with a unique set of properties, establishing it as a "privileged scaffold" in chemical research. It is known for its high thermal and chemical stability, significant hole-transporting capabilities, and characteristic photophysical behaviors, including a high photoluminescence quantum yield. mdpi.comum.edu.mynih.gov

The carbazole framework is inherently electron-rich due to the nitrogen atom in the pyrrole ring and possesses a rigid, planar geometry. mdpi.comnih.gov These electronic and structural features make it an attractive building block for a wide array of functional materials. mdpi.comnih.gov The molecule can be readily functionalized at several positions, most notably at the nitrogen (N-9) and the C-3 and C-6 positions, allowing for precise tuning of its electronic and physical properties. researchgate.net This versatility has led to its widespread use in the development of materials for organic electronics, pharmaceuticals, and dyes. mdpi.comnih.govchembk.com

Table 1: Physicochemical Properties of Carbazole

Property Value
CAS Number 86-74-8 lookchem.com
Molecular Formula C₁₂H₉N lookchem.com
Molecular Weight 167.21 g/mol lookchem.com
Melting Point 243-246 °C lookchem.com
Boiling Point 355 °C lookchem.com

The Strategic Role of N-Substitution in Carbazole Functionalization

The functionalization of the carbazole core is a key strategy for tailoring its properties for specific applications. Among the various modification sites, the nitrogen atom (N-9 position) is particularly significant. The N-H bond in the parent carbazole molecule is readily deprotonated, making it a prime site for substitution reactions. researchgate.net This N-substitution, or N-alkylation, is a fundamental technique used to introduce a wide range of functional groups onto the carbazole scaffold. researchgate.net

This strategic modification serves several purposes. Firstly, it allows for the fine-tuning of the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This is critical for designing materials for optoelectronic devices where energy level alignment is crucial for efficient charge injection and transport. rsc.org Secondly, attaching substituents at the N-9 position can enhance the solubility and processability of the resulting derivatives, which is often a challenge with the planar, rigid carbazole parent. Finally, N-substitution leaves the electronically active C-3 and C-6 positions available for subsequent reactions, such as polymerization or the introduction of other functional moieties, enabling the construction of more complex molecular architectures. researchgate.net The nature of the N-substituent can profoundly influence the final material's properties, from its charge transport characteristics in organic light-emitting diodes (OLEDs) to its biological activity in medicinal chemistry. researchgate.netnih.gov

Academic and Research Significance of 9-(3-Bromopropyl)-9H-carbazole in Advanced Materials and Chemical Synthesis

This compound is a specific N-substituted carbazole derivative that has garnered considerable attention as a versatile building block in both materials science and organic synthesis. lookchem.com In this compound, a three-carbon propyl chain with a terminal bromine atom is attached to the nitrogen of the carbazole ring. This structure combines the desirable photophysical and electronic properties of the carbazole core with the reactive functionality of an alkyl bromide.

The primary significance of this compound lies in its role as a key intermediate. The bromopropyl group serves as a reactive handle, allowing the carbazole unit to be easily linked to other molecules through nucleophilic substitution reactions. google.com The flexible propyl chain acts as a spacer, which can be advantageous in decoupling the electronic properties of the carbazole moiety from the molecule it is attached to or in providing conformational flexibility within a larger molecular structure.

This compound is instrumental in the synthesis of a diverse range of functional materials. Researchers have utilized it to create host materials for OLEDs, photosensitive dyes for solar cells, and complex molecules for pharmaceutical research. nih.govgoogle.comgithub.io For instance, it has been employed in the synthesis of potential amyloid inhibitors for neurodegenerative diseases and in the development of novel histamine (B1213489) receptor inhibitors. google.comacs.org Its utility as a precursor underscores the power of N-substitution to create tailored molecular components for advanced applications.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 84359-61-5 chemsrc.com
Molecular Formula C₁₅H₁₄BrN chemsrc.com
Molecular Weight 288.18 g/mol chemsrc.com
Melting Point 56 °C chemsrc.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Carbazole
1,3-dibromopropane (B121459)
Potassium hydroxide (B78521) (KOH)
2-Bromo-9H-carbazole
3-Bromo-9H-carbazole
FIrpic
DPEPO
TCzTrz
PEDOT:PSS
TAPC
mCP
TSPO1
TBPi
Lithium fluoride (B91410) (LiF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrN B1589218 9-(3-Bromopropyl)-9H-carbazole CAS No. 84359-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(3-bromopropyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSZNBRGRCCYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444141
Record name N-(3-Bromopropyl)carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-61-5
Record name N-(3-Bromopropyl)carbazole
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Record name 9-(3-Bromopropyl)carbazole
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Synthetic Methodologies for 9 3 Bromopropyl 9h Carbazole

Direct N-Alkylation Approaches to 9-(3-Bromopropyl)-9H-carbazole

Direct N-alkylation stands as the most straightforward and commonly employed method for the synthesis of this compound. This approach involves the reaction of the acidic N-H proton of the carbazole (B46965) ring with a suitable base to form the carbazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane (B121459).

Alkylation of 9H-Carbazole with 1,3-Dibromopropane

The archetypal reaction for this approach is the direct alkylation of 9H-carbazole with 1,3-dibromopropane. In this reaction, the deprotonated carbazole nitrogen displaces one of the bromine atoms of 1,3-dibromopropane in a nucleophilic substitution reaction. A common side product of this reaction is the di-substituted 1,3-di(9H-carbazol-9-yl)propane, which arises from the reaction of the initially formed product with another equivalent of the carbazolide anion. To favor the formation of the desired mono-alkylated product, an excess of 1,3-dibromopropane is typically used.

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the N-alkylation of carbazole are significantly influenced by several key reaction parameters, including the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.

Base: The selection of the base is critical for the deprotonation of carbazole (pKa ≈ 17). A variety of bases have been successfully utilized. For instance, the use of sodium hydroxide (B78521) (NaOH) in acetone (B3395972) has been reported to yield this compound in 68% yield. lmaleidykla.lt Stronger bases like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or a mixture of DMF and tetrahydrofuran (B95107) (THF) are also effective, with one patent describing a yield of 82% using NaH in DMF. sci-hub.se Other bases that can be employed include potassium carbonate (K2CO3) and potassium hydroxide (KOH). researchgate.net The strength of the base can influence the reaction rate and the equilibrium concentration of the carbazolide anion.

Phase-Transfer Catalysis: To facilitate the reaction in a biphasic system (e.g., a solid base with an organic solvent), a phase-transfer catalyst (PTC) can be employed. Catalysts such as benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium (B224687) bromide (TBAB) have been shown to be effective. researchgate.netphasetransfercatalysis.com The PTC transports the carbazolide anion from the solid or aqueous phase to the organic phase where the reaction with 1,3-dibromopropane occurs, often leading to milder reaction conditions and improved yields. phasetransfercatalysis.com

Microwave Irradiation: A modern approach to accelerate the N-alkylation involves the use of microwave irradiation in a "dry media" synthesis. researchgate.net In this method, carbazole and the alkyl halide are adsorbed onto a solid support like potassium carbonate and irradiated with microwaves. This technique can significantly reduce reaction times and often leads to high yields. researchgate.net

The following table summarizes various reported conditions for the synthesis of this compound:

BaseSolventCatalystConditionsYield (%)Reference
NaOHAcetone-Reflux68 lmaleidykla.lt
NaHDMF-50-60°C, 1 h82 sci-hub.se
NaOHBenzene (B151609)BTEAC-- phasetransfercatalysis.com
K2CO3DMFSchiff base complexesRoom Temp.63-78 (for 2:1 coupling) ias.ac.in
K2CO3Dry Media-MicrowaveHigh researchgate.net

This table is for illustrative purposes and yields can vary based on specific experimental conditions.

Purification Strategies and Yield Optimization in Preparative Synthesis

The primary impurity in the synthesis of this compound is the di-alkylated product, 1,3-di(9H-carbazol-9-yl)propane, along with unreacted carbazole and excess 1,3-dibromopropane. Effective purification is crucial to obtain the desired compound with high purity.

Column Chromatography: The most common method for purifying this compound is silica (B1680970) gel column chromatography. phasetransfercatalysis.comgoogle.com A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate, is typically used as the eluent. google.com The polarity of the eluent system is adjusted to achieve optimal separation of the desired product from impurities.

Recrystallization: Recrystallization is another effective purification technique. Solvents such as methanol (B129727) can be used to crystallize the product, affording white, needle-like crystals. nih.gov The choice of solvent for recrystallization depends on the solubility profile of the compound and its impurities at different temperatures.

Yield Optimization: To maximize the yield of the mono-alkylated product, a significant excess of 1,3-dibromopropane is often used. This stoichiometric imbalance shifts the reaction equilibrium towards the formation of this compound and minimizes the formation of the di-substituted byproduct. Careful control of the reaction temperature and time is also essential to prevent side reactions and decomposition. The use of highly reactive bases and efficient mixing can also contribute to higher yields by ensuring complete deprotonation of carbazole and facilitating the subsequent alkylation.

Convergent Synthetic Pathways to this compound

Convergent synthesis offers an alternative strategy, particularly when substituted carbazole derivatives are desired. In this approach, a pre-functionalized carbazole ring is alkylated with a suitable propyl bromide synthon.

Alkylation of Substituted Carbazole Precursors (e.g., 3-iodo-9H-carbazole)

A key example of a convergent pathway is the synthesis of 9-(3-bromopropyl)-3-iodo-9H-carbazole. This compound can be prepared by the N-alkylation of 3-iodo-9H-carbazole with 1,3-dibromopropane. The synthesis of the 3-iodo-9H-carbazole precursor can be achieved by the iodination of 9H-carbazole using reagents like potassium iodide and potassium iodate (B108269) in acetic acid. ias.ac.in

The subsequent N-alkylation of the substituted carbazole follows similar principles to the direct alkylation of the parent carbazole, typically employing a base to deprotonate the nitrogen atom followed by reaction with 1,3-dibromopropane. This method allows for the introduction of substituents at specific positions on the carbazole ring prior to the attachment of the bromopropyl chain, providing access to a wider range of functionalized derivatives.

Chemical Reactivity and Transformational Chemistry of 9 3 Bromopropyl 9h Carbazole

Nucleophilic Substitution Reactions of the Aliphatic Bromine Moiety

The bromine atom on the propyl chain of 9-(3-bromopropyl)-9H-carbazole is a good leaving group, making it susceptible to reactions with nucleophiles. This reactivity is key to creating a wide range of new carbazole (B46965) derivatives.

Derivatization to Aminoalkyl Carbazole Systems

The reaction of this compound with various amines leads to the formation of aminoalkyl carbazole systems. These reactions are a straightforward way to introduce nitrogen-containing groups, which can be important for biological activity or for creating new materials. For example, reacting it with imidazole (B134444) can create precursors for ionic liquids with potential applications in materials science. nih.gov

Phosphonate (B1237965) Functionalization via Arbuzov-type Reactions

The Arbuzov reaction is a well-established method for forming carbon-phosphorus bonds. organic-chemistry.org In this reaction, a trialkyl phosphite (B83602) acts as a nucleophile, attacking the carbon atom attached to the bromine in this compound. This leads to the formation of a phosphonate ester. organic-chemistry.orgresearchgate.net These phosphonate-functionalized carbazoles have potential uses in various fields, including as components in organic electronics or as biologically active molecules. researchgate.net The general mechanism involves the initial attack of the phosphite on the alkyl halide, followed by the departure of the bromide ion and a subsequent rearrangement to form the stable phosphonate product. organic-chemistry.org

Table 1: Examples of Phosphonate Functionalization
ReactantReagentProduct
This compoundTriethyl phosphiteDiethyl (3-(9H-carbazol-9-yl)propyl)phosphonate
This compoundTrimethyl phosphiteDimethyl (3-(9H-carbazol-9-yl)propyl)phosphonate

Azide (B81097) Introduction via Nucleophilic Displacement

The bromine atom can be readily replaced by an azide group (N₃⁻) through a nucleophilic substitution reaction. This is typically achieved by reacting this compound with sodium azide in a suitable solvent. The resulting 9-(3-azidopropyl)-9H-carbazole is a versatile intermediate. researchgate.net The azide group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the carbazole unit to other molecules. researchgate.net It can also be reduced to an amine, providing another route to aminoalkyl carbazole systems. researchgate.net

Synthesis of Other N-alkylated Derivatives (e.g., imidazolium (B1220033) salts)

The electrophilic nature of the bromopropyl group allows for the alkylation of various nitrogen-containing heterocyclic compounds. A notable example is the reaction with imidazole and its derivatives. nih.gov This reaction first forms an N-alkylated imidazole, which can then be further reacted to create imidazolium salts. nih.govoatext.com These carbazole-imidazolium hybrids have been investigated for their potential as antitumor agents. nih.gov The synthesis involves the initial substitution of the bromide by an imidazole nitrogen, followed by quaternization of the other imidazole nitrogen with another alkyl halide. nih.gov

Table 2: Synthesis of Imidazolium Salts
Reactant 1Reactant 2IntermediateReactant 3Final Product
This compoundImidazole9-(3-(1H-imidazol-1-yl)propyl)-9H-carbazoleAlkyl bromide1-Alkyl-3-(3-(9H-carbazol-9-yl)propyl)-1H-imidazol-3-ium bromide
This compoundBenzimidazole9-(3-(1H-benzo[d]imidazol-1-yl)propyl)-9H-carbazoleAlkyl bromide1-Alkyl-3-(3-(9H-carbazol-9-yl)propyl)-1H-benzo[d]imidazol-3-ium bromide

Reactivity of the Carbazole Nucleus within this compound Scaffolds

While the bromoalkyl chain is the primary site of reactivity for many transformations, the carbazole ring system itself can also undergo chemical reactions.

Electrophilic Aromatic Substitution Reactions on the Carbazole Ring

The carbazole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org In these reactions, an electrophile attacks the benzene (B151609) rings of the carbazole core, leading to the substitution of a hydrogen atom. libretexts.org Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and sulfonation. masterorganicchemistry.com The positions on the carbazole ring where substitution occurs are influenced by the directing effects of the existing ring system and the N-alkyl substituent. For carbazole itself, electrophilic attack typically occurs at the 3, 6, 1, and 8 positions. The presence of the 9-(3-bromopropyl) group can influence the regioselectivity of these reactions. For instance, bromination of 9H-carbazole with N-bromosuccinimide (NBS) in DMF leads to the formation of 3-bromo-9H-carbazole. rsc.orgchemicalbook.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the propyl chain of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. scirp.orgorganic-chemistry.org In the context of this compound, the alkyl bromide moiety can react with various aryl or vinyl boronic acids or their esters to introduce new substituents at the end of the propyl chain. This reaction is instrumental in synthesizing a wide array of carbazole derivatives with extended conjugation or specific functionalities. rhhz.net

The general reaction conditions for the Suzuki-Miyaura coupling of this compound involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. scirp.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and yield. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for less reactive aryl chlorides, a principle that can be extended to alkyl bromides. researchgate.net

A typical procedure involves reacting this compound with a boronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate or sodium carbonate in a suitable solvent system, often a mixture of an organic solvent and water. rhhz.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Halides

Catalyst SystemBaseSolventTemperatureTypical SubstratesReference
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol (B145695)/WaterRefluxAryl boronic acids scirp.org
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄TolueneRoom Temp.Aryl boronic acids organic-chemistry.org
Pd/CK₂CO₃Water80 °CPotassium aryltrifluoroborates rhhz.net
Pd(OAc)₂ / Indenyl Phosphine LigandK₃PO₄Dioxane/Water80 °CSterically hindered aryl boronic acids researchgate.net
Ullmann Coupling

The Ullmann coupling reaction, traditionally a copper-catalyzed process, is primarily used for the formation of carbon-carbon (biaryl synthesis) or carbon-heteroatom (C-N, C-O, C-S) bonds. numberanalytics.comorganic-chemistry.org While classically requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions. nih.govacs.org In the case of this compound, the Ullmann reaction can be employed to couple the bromoalkyl chain with various nucleophiles.

For instance, an Ullmann-type C-N coupling can be achieved by reacting this compound with an amine in the presence of a copper catalyst and a base. nih.gov This reaction is crucial for synthesizing N-alkylated carbazole derivatives. The mechanism generally involves the formation of a copper(I) species that undergoes oxidative addition with the alkyl halide. organic-chemistry.org Ligands such as diamines or amino acids can facilitate the reaction by stabilizing the copper catalyst. numberanalytics.com

Recent advancements have demonstrated visible light-mediated Ullmann-type C-N coupling reactions between carbazole derivatives and aryl iodides using a combination of an iridium photocatalyst and a copper salt, suggesting possibilities for milder reaction conditions for similar transformations involving alkyl bromides. nih.govacs.org

Table 2: General Conditions for Ullmann-Type Coupling Reactions

CatalystLigandBaseSolventTemperatureTypical Coupling PartnerReference
CuI1,10-PhenanthrolineCs₂CO₃Toluene110 °CAmines nih.gov
CuIL-ProlineK₂CO₃DMSO90 °CPhenols numberanalytics.com
Ir photocatalyst / CuI--DMFRoom Temp. (Visible Light)Aryl Iodides (with Carbazole) nih.govacs.org
Copper powderDibenzo-18-crown-6KOAcDMF120 °CBromobenzene derivatives
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netsnnu.edu.cn It allows for the coupling of an organic halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. researchgate.net For this compound, this reaction provides a direct and efficient route to synthesize a wide variety of N-functionalized carbazoles by reacting the terminal bromine with primary or secondary amines. nih.govmdpi.comktu.edu

The success of the Buchwald-Hartwig amination heavily relies on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. researchgate.net Bulky, electron-rich ligands are often employed to promote the reaction with a broad range of substrates, including sterically hindered ones. epa.gov

The reaction is typically carried out in an aprotic solvent like toluene or dioxane, with a base such as sodium tert-butoxide or lithium hexamethyldisilazide. researchgate.netepa.gov These conditions facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl/Alkyl Halides

Palladium PrecursorLigandBaseSolventTemperatureAmine SubstrateReference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100 °CAryl amines
Pd₂(dba)₃Buchwald ligandsLiOtBu / LHMDSToluene80-110 °CHindered aryl amines researchgate.netepa.gov
Pd(OAc)₂P(t-Bu)₃NaOtBuTolueneRoom Temp. - 80 °CPrimary and secondary amines snnu.edu.cn
-----Aromatic and heterocyclic amines nih.gov

Regioselective C-H Functionalization Strategies (e.g., C1, C3, C8 positions)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic cores. researchgate.netchim.it In the case of the carbazole moiety in this compound, the C1, C3, and C8 positions are of particular interest for introducing new functional groups. The electronic properties of the carbazole ring make the C3 and C6 positions the most nucleophilic and thus susceptible to electrophilic substitution. nih.gov However, achieving regioselectivity at the less activated C1 and C8 positions is more challenging and often requires the use of directing groups. nih.gov

Strategies for regioselective C-H functionalization often involve transition metal catalysis, where the metal catalyst coordinates to a directing group on the carbazole nitrogen and subsequently activates a specific C-H bond. researchgate.net For instance, a pyridyl group attached to the nitrogen can direct palladium-catalyzed acylation to the C8 position. nih.gov Ruthenium-catalyzed reactions have also been shown to achieve remote C4-alkylation of carbazoles bearing a pyrimidine (B1678525) directing group. rsc.org

Iridium-catalyzed C-H borylation is another important method for the functionalization of heteroarenes. illinois.eduumich.eduacs.org This reaction typically shows a preference for borylation at positions distal to nitrogen atoms and is influenced by steric factors. acs.org For N-substituted carbazoles, this can provide a route to borylated intermediates that can then be used in subsequent cross-coupling reactions. Silyl directing groups have been used to achieve iridium-catalyzed borylation at the 7-position of indoles and have also been shown to work with carbazole. nih.gov

Table 4: Examples of Regioselective C-H Functionalization of Carbazole Derivatives

PositionReaction TypeCatalyst/ReagentsDirecting GroupReference
C1AlkylationRh(I) catalystN-(2-(diphenylphosphanyl)phenyl) chim.it
C1/C8AlkynylationPalladium catalyst- researchgate.netresearchgate.net
C8AcylationPalladium catalyst / NHPI / O₂N-pyridyl nih.gov
C4AlkylationRuthenium catalystN-pyrimidinyl rsc.org
C3AlkylationRu catalyst (on unsubstituted carbazole)None rsc.org
C7BorylationIridium catalystSilyl group nih.gov

Redox Chemistry of the Carbazole Framework

The carbazole moiety is electroactive and can undergo both oxidation and reduction processes. ntu.edu.twresearchgate.net The redox behavior is of significant interest due to the applications of carbazole derivatives in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. um.edu.mymdpi.com

The oxidation of the carbazole ring typically involves the nitrogen atom's lone pair of electrons, leading to the formation of a radical cation. ntu.edu.twresearchgate.net The stability and subsequent reactivity of this radical cation depend on the substitution pattern of the carbazole. For 3,6-unsubstituted carbazoles, the radical cations can undergo dimerization, typically at the 3 and 6 positions, to form bicarbazoles. ntu.edu.twresearchgate.net The presence of the 9-(3-bromopropyl) group is not expected to significantly alter this intrinsic reactivity of the carbazole core. The oxidation potential of carbazole is generally higher (more positive) than that of triphenylamine (B166846) by about 0.3 V. ntu.edu.twrsc.org

The electrochemical oxidation of carbazole can be reversible or irreversible depending on the substituents and the experimental conditions. ntu.edu.tw For some 9-substituted carbazoles, two reversible one-electron oxidations can be observed, corresponding to the formation of the radical cation and then the dication. researchgate.net

The reduction of the carbazole framework is less commonly studied but can occur at negative potentials. The redox properties, including the HOMO and LUMO energy levels, can be tuned by introducing electron-donating or electron-withdrawing substituents onto the carbazole ring. bohrium.com

Recent research has also explored the regioselective electrochemical oxidation of one of the benzene rings of carbazole to form a carbazole-1,4-quinone derivative, although this required specific conditions on a modified electrode surface. acs.orgresearchgate.net

Table 5: Redox Properties of Carbazole Derivatives

ProcessSpecies FormedKey ObservationsReference
OxidationRadical cationReversible for 3,6-substituted carbazoles; can lead to dimerization for unsubstituted carbazoles. ntu.edu.tw
OxidationRadical cation, DicationTwo reversible one-electron oxidations observed for some derivatives. researchgate.net
OxidationBicarbazoleDimerization occurs at the 3,6-positions for unprotected carbazoles. ntu.edu.twresearchgate.net
OxidationCarbazole-1,4-quinoneAchieved via regioselective electrochemical oxidation on a modified electrode. acs.orgresearchgate.net
OxidationRadical cationThe spin density is delocalized, but to a lesser extent than in triphenylamine radical cations. rsc.org

Structural Elucidation and Advanced Characterization of 9 3 Bromopropyl 9h Carbazole and Its Functionalized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 9-(3-Bromopropyl)-9H-carbazole, offering a detailed atom-by-atom map of the molecule's connectivity and chemical environment.

The ¹H NMR spectrum of this compound provides characteristic signals for both the aromatic carbazole (B46965) core and the aliphatic propyl bromide chain. The aromatic protons of the carbazole moiety typically resonate in the downfield region, between approximately 7.2 and 8.1 ppm. The protons at positions 4 and 5 are generally the most deshielded due to anisotropic effects and appear as doublets around 8.10 ppm. The protons at positions 1 and 8 also appear as doublets, typically around 7.63 ppm. The protons at positions 2, 3, 6, and 7 often present as overlapping multiplets in the range of 7.16-7.50 ppm nih.gov.

The protons of the 3-bromopropyl chain exhibit distinct signals in the upfield region. The methylene (B1212753) protons directly attached to the carbazole nitrogen (N-CH₂) are expected to appear as a triplet around 4.4-4.6 ppm. The central methylene protons (-CH₂-) of the propyl chain would likely resonate as a multiplet around 2.3-2.5 ppm, showing coupling to the adjacent methylene groups. The terminal methylene protons attached to the bromine atom (-CH₂Br) are the most deshielded of the aliphatic chain due to the electronegativity of bromine and are expected to appear as a triplet around 3.4-3.6 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Carbazole H-4, H-5~8.10d~7.7
Carbazole H-1, H-8~7.63d~8.0
Carbazole H-2, H-3, H-6, H-77.16 - 7.50m-
N-CH₂-4.4 - 4.6t~7.0
-CH₂-2.3 - 2.5m~7.0
-CH₂Br3.4 - 3.6t~7.0

The ¹³C NMR spectrum of this compound provides complementary information, revealing the chemical environment of each carbon atom. The carbazole ring system displays eight distinct signals in the aromatic region. The quaternary carbons C-4a, C-4b, C-8a, and C-9a typically resonate between 123 and 141 ppm. The protonated carbons of the carbazole ring (C-1 to C-8) appear in the range of approximately 109 to 126 ppm. The presence of the N-alkyl group influences the chemical shifts of the adjacent carbons nih.gov.

The aliphatic carbons of the 3-bromopropyl chain are observed in the upfield region of the spectrum. The carbon attached to the nitrogen (N-CH₂) is expected around 41-43 ppm. The central methylene carbon (-CH₂-) would likely appear at approximately 32-34 ppm, and the carbon bonded to the bromine atom (-CH₂Br) is anticipated to be in a similar range, around 30-32 ppm, influenced by the heavy atom effect of bromine nih.gov.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbazole C-4a, C-4b, C-8a, C-9a123 - 141
Carbazole C-1, C-8~109
Carbazole C-4, C-5~120
Carbazole C-3, C-6~126
Carbazole C-2, C-7~119
N-CH₂-41 - 43
-CH₂-32 - 34
-CH₂Br30 - 32

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound and for probing its fragmentation pathways, which aids in structural confirmation.

In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the basicity of the carbazole nitrogen. The isotopic pattern of this ion would clearly show the presence of one bromine atom, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). Fragmentation of the [M+H]⁺ ion under tandem mass spectrometry (MS/MS) conditions would likely involve the cleavage of the propyl chain. A common fragmentation pathway would be the loss of the bromopropyl group, leading to the formation of a carbazole radical cation or a protonated carbazole fragment. Another possibility is the loss of HBr, followed by further fragmentation of the resulting unsaturated alkyl chain. The presence of the bromine isotopes serves as a distinctive marker in the mass spectrum, aiding in the identification of bromine-containing fragments nih.govnih.gov.

IonExpected m/zDescription
[M+H]⁺288/290Protonated molecular ion showing bromine isotope pattern.
[M-CH₂CH₂CH₂Br]⁺168Loss of the bromopropyl radical.
[M+H-HBr]⁺208Loss of hydrogen bromide.

APCI-MS is another soft ionization technique suitable for the analysis of relatively nonpolar compounds like this compound. Similar to ESI, APCI would likely produce a prominent protonated molecular ion, [M+H]⁺, exhibiting the characteristic bromine isotopic pattern. The fragmentation patterns observed in APCI-MS are often similar to those in ESI-MS, primarily involving the cleavage of the N-alkyl bond. For N-alkylated carbazoles, a significant fragmentation pathway observed in APCI-MS is the loss of the entire alkyl substituent, resulting in the formation of the stable carbazole cation at m/z 168 researchgate.net. This fragmentation provides clear evidence for the presence of the carbazole core and the attached alkyl chain.

IonExpected m/zDescription
[M+H]⁺288/290Protonated molecular ion with bromine isotope pattern.
[M-C₃H₆Br]⁺168Fragment corresponding to the carbazole cation after loss of the bromopropyl group.

Spectroscopic Analysis of Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are primarily dictated by the carbazole chromophore. The N-alkylation with a simple alkyl bromide chain is not expected to significantly perturb the electronic transitions of the carbazole ring system.

UV-Vis absorption spectroscopy of carbazole derivatives typically reveals several absorption bands in the ultraviolet region. These bands correspond to π-π* electronic transitions within the aromatic system. For carbazole itself, prominent absorption bands are observed around 292 nm, 322 nm, and 335 nm researchgate.net. The absorption spectrum of this compound is expected to be very similar, with strong absorptions in these regions, characteristic of the carbazole moiety.

Fluorescence spectroscopy reveals that carbazole and its N-alkylated derivatives are typically fluorescent. Upon excitation at an appropriate wavelength (e.g., around 290-340 nm), these compounds exhibit a characteristic emission spectrum. The fluorescence emission of carbazole is generally observed in the near-UV region, with an emission maximum around 350-360 nm researchgate.net. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and solvent polarity. The bromopropyl substituent is not a strong quencher and is unlikely to significantly alter the emissive properties of the carbazole core.

PropertyExpected Value/RangeTechnique
Absorption Maxima (λabs)~292, 322, 335 nmUV-Vis Spectroscopy
Molar Absorptivity (ε)High (characteristic of π-π* transitions)UV-Vis Spectroscopy
Emission Maximum (λem)~350 - 360 nmFluorescence Spectroscopy
Stokes Shift~15 - 40 nmCalculated from λabs and λem

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of the parent 9H-carbazole shows distinct absorption peaks. nist.gov For instance, 9-benzyl-9H-carbazole derivatives in ethanol (B145695) solution show absorption maxima at approximately 214, 234, 297, and 342 nm. clockss.org These absorptions are attributed to π-π* transitions within the aromatic carbazole ring system. The introduction of an alkyl substituent at the N-9 position, such as the 3-bromopropyl group, is not expected to significantly alter the position of these absorption bands, as it does not directly conjugate with the aromatic system. However, minor shifts and changes in molar absorptivity can be anticipated due to inductive effects and potential conformational changes.

The introduction of bromine atoms onto the carbazole ring, as seen in various brominated carbazole derivatives, can lead to a blueshift in the UV-Vis absorption spectra. rsc.orgrsc.org This effect is attributed to the steric hindrance induced by the bromine atoms, which can decrease the planarity of the molecule. rsc.orgrsc.org

Table 1: Typical UV-Vis Absorption Maxima for Carbazole Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)
9-Benzyl-9H-carbazole derivativeEthanol214, 234, 297, 342 clockss.org
Carbazole-based D–π–A dyesVariousBlueshift upon bromination rsc.orgrsc.org

Fluorescence Emission Spectroscopy

The fluorescence properties of this compound are also intrinsically linked to the carbazole moiety, which is a well-known fluorophore. N-alkylated carbazoles generally exhibit strong fluorescence in the near-UV and blue regions of the electromagnetic spectrum.

For example, carbazole-9-ylpropionic acid, a structurally related compound, displays excitation maxima at 295 nm and 340 nm, with corresponding emission maxima at 355 nm and 370 nm in ethanol and tetrahydrofuran (B95107). dss.go.th The fluorescence intensity and emission wavelength of carbazole derivatives are sensitive to the polarity of the solvent. dss.go.th Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectrum.

The presence of the bromine atom in the propyl chain is not expected to directly participate in the fluorescence process. However, heavy atoms like bromine can sometimes induce quenching of fluorescence through intersystem crossing, although this effect is likely minimal when the bromine is not directly attached to the aromatic ring. The photophysical properties of various N-phenyl-carbazole derivatives have been studied, highlighting the influence of substituents on their emission characteristics. sciopen.com

Table 2: Typical Fluorescence Emission Maxima for Carbazole Derivatives

CompoundSolventExcitation Maxima (λex, nm)Emission Maxima (λem, nm)
Carbazole-9-ylpropionic acidEthanol/Tetrahydrofuran295, 340 dss.go.th355, 370 dss.go.th
9-Benzyl-9H-carbazole derivativeEthanol~300 clockss.orgSignificant fluorescence enhancement with certain cations clockss.org

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound often report purity levels determined by GC, with purities of at least 98.0% being common. labproinc.com While specific GC methods for this compound are not detailed in the literature, a general approach would involve using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a temperature programming method. The injector and detector temperatures would be set sufficiently high to ensure efficient vaporization and detection. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this.

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a simple and rapid technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For carbazole derivatives, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve a good separation, with a target retention factor (Rf) typically between 0.3 and 0.7 for the desired compound. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm or 365 nm), as the carbazole moiety is UV-active. In the synthesis of 3-bromo-9-ethyl-9H-carbazole, TLC was used to monitor the completion of the reaction. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful tool for the purification and purity analysis of this compound, especially for less volatile or thermally labile derivatives. Reversed-phase HPLC is the most common mode used for carbazole derivatives. A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of the target compound from impurities. Detection is usually performed using a UV detector set at one of the absorption maxima of the carbazole chromophore. For instance, carbazole-9-ylpropionic acid derivatives have been analyzed by reversed-phase HPLC using a C18 column and a binary gradient of ammonium (B1175870) dihydrogenorthophosphate/triethylamine buffer and acetonitrile/water. dss.go.th

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, valuable insights into its likely solid-state conformation can be gleaned from the crystal structures of closely related compounds, such as 3-bromo-9-ethyl-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole. nih.govnih.govnih.gov

In these structures, the tricyclic carbazole ring system is essentially planar. nih.govnih.gov For example, in 3-bromo-9-ethyl-9H-carbazole, the root-mean-square deviation from planarity for the carbazole ring is only 0.026 Å. nih.govnih.gov The substituent at the N-9 position typically extends out of this plane. In the case of the 3-bromopropyl group, the propyl chain would adopt a specific conformation to minimize steric hindrance.

The crystal packing of these molecules is influenced by intermolecular interactions. In 3-bromo-9-ethyl-9H-carbazole, C-H···π interactions are observed, which are shorter than the sum of the van der Waals radii. nih.govnih.gov Similar interactions, along with potential weak halogen bonding involving the bromine atom, would likely play a role in the crystal packing of this compound.

Table 3: Crystallographic Data for a Related Carbazole Derivative: 3-Bromo-9-ethyl-9H-carbazole nih.gov

ParameterValue
Chemical FormulaC14H12BrN
Molecular Weight274.16
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)15.263 (16)
b (Å)7.745 (8)
c (Å)20.41 (2)
V (ų)2413 (5)
Z8

Polymerization and Advanced Materials Applications Derived from 9 3 Bromopropyl 9h Carbazole

Synthesis of Carbazole-Based Polymers and Oligomers

The creation of polymers and oligomers incorporating the carbazole (B46965) unit is of significant interest due to the inherent thermal, electronic, and optical properties of the carbazole group. nbinno.comnbinno.com These materials are central to the development of next-generation organic electronics. mdpi.com

9-(3-Bromopropyl)-9H-carbazole is not typically polymerized directly. Instead, its primary role is that of a monomer precursor or a key intermediate. The terminal bromine atom on the propyl chain provides a versatile reactive handle for a variety of chemical transformations, enabling the covalent attachment of the carbazole unit to other molecular fragments to form more complex monomers.

A significant example of this strategy is the synthesis of 2,5-bis(3-(9H-carbazol-9-yl)propoxy)terephthalaldehyde (TPAK). In this multi-step synthesis, this compound is reacted with a dihydroxy-terephthalaldehyde derivative. The bromine atom is displaced in a nucleophilic substitution reaction, forming a stable ether linkage. This process effectively caps (B75204) both ends of the central aromatic ring with the carbazole-propyl group. The resulting TPAK molecule is a sophisticated monomer containing two carbazole units and two aldehyde functional groups, which can then be used in subsequent polymerization reactions to build larger, well-defined polymer structures. researchgate.net This precursor role is crucial for integrating the desirable properties of carbazole into complex polymer backbones. nbinno.com

To create polymers with specific, predictable properties, chemists employ controlled polymerization techniques. These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture (e.g., block copolymers, star polymers). researchgate.net For carbazole-containing monomers, several controlled radical polymerization methods are particularly relevant. mdpi.com

Common strategies that can be applied to vinyl, acrylate, or methacrylate (B99206) monomers functionalized with carbazole moieties (derived from precursors like this compound) include:

Atom Transfer Radical Polymerization (ATRP): This robust technique uses a transition-metal catalyst (typically copper-based) to establish a dynamic equilibrium between active, propagating radical chains and dormant species. ATRP is well-suited for a wide range of functional monomers. researchgate.netresearchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization process, allowing for the synthesis of polymers with low polydispersity and complex architectures. researchgate.netnii.ac.jp

Nitroxide-Mediated Polymerization (NMP): This method utilizes stable nitroxide radicals to reversibly cap the growing polymer chains, controlling the polymerization rate and leading to well-defined macromolecules. mdpi.com

These techniques enable the creation of advanced polymer structures where the placement and density of the functional carbazole side-chains are precisely managed, which is critical for optimizing material performance in electronic devices. researchgate.netresearchgate.net

Functionalized Polymer Architectures

By leveraging this compound as a building block, researchers can design and synthesize polymers with highly specific functions and architectures, leading to novel applications in advanced materials.

Carbazole-based polymers are emerging as promising candidates for polymer electrolytes, which are essential components in energy conversion and storage devices like fuel cells and solid-state batteries. rsc.org The development of solid polymer electrolytes is driven by the need to replace flammable liquid electrolytes, enhancing device safety. digitellinc.com

The rigid and chemically stable nature of the carbazole unit can be used to form a robust polymer backbone. rsc.org While this compound is not an electrolyte itself, it is an ideal precursor for creating such materials. The terminal bromine can be substituted with charged functional groups to facilitate ion transport. For example, quaternization of a nitrogen-containing group attached to the propyl chain would introduce positive charges, creating an anion-exchange membrane where negative ions are mobile. rsc.org

Alternatively, the propyl chain could be used to attach flexible, polar side chains, such as polyethylene (B3416737) oxide (PEO) oligomers. These PEO side chains are highly effective at solvating lithium ions and facilitating their transport, a critical function for electrolytes in lithium-ion batteries. nih.govlbl.gov The flexible propyl linker decouples the motion of the ion-conducting side chains from the rigid main polymer backbone, which can enhance ionic conductivity. digitellinc.com

Table 1: Design Strategies for Carbazole-Based Polymer Electrolytes

Ion Type Functionalization Strategy Precursor Role of this compound Potential Application
Anions (e.g., OH⁻) Attach quaternary ammonium (B1175870) salts to the polymer backbone. The bromopropyl group is reacted with an amine, followed by quaternization to create a fixed positive charge. Anion-Exchange Membrane Fuel Cells (AEMFCs) rsc.org
Cations (e.g., Li⁺) Graft flexible, polar side chains like polyethylene oxide (PEO). The bromopropyl group serves as the anchor point to attach PEO chains. All-Solid-State Lithium Batteries nih.gov

Memristors are electronic components that can store information by changing their resistance, making them promising for next-generation computing and neuromorphic systems. nih.gov Recent research has demonstrated the creation of a two-dimensional polymer (2DP) memristor where the monomer is synthesized directly from this compound. researchgate.net

The synthesis involves first producing the TPAK monomer as described in section 5.1.1. This carbazole-containing dialdehyde (B1249045) monomer is then reacted with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) via a Schiff base reaction. This process creates a 2D covalent organic polymer film (2DPTPAK+TAPB). researchgate.net This film is then integrated into a device with a configuration of ITO/2DPTPAK+TAPB/Au.

The resulting device exhibits distinct resistive switching behaviors. Researchers found that by controlling the compliance current, the memristor could be tuned to show different memory functions, including nonvolatile write-once-read-many (WORM) memory, non-volatile FLASH memory, and volatile dynamic RAM (DRAM) behavior. researchgate.net The carbazole units, with their bulky nature and specific electronic properties, are believed to play a role in the conformational changes within the polymer that lead to these tunable resistive states. researchgate.netclemson.edu

Table 2: Performance of a 2DPTPAK+TAPB Memristor

Parameter Value Reference
Device Structure ITO/2DPTPAK+TAPB/Au researchgate.net
Tunable Behaviors WORM, FLASH, DRAM researchgate.net
Endurance >200 cycles researchgate.net
Data Retention >10⁴ seconds researchgate.net
Key Precursor This compound researchgate.net

Role of this compound in Organic Electronic Materials

The carbazole moiety is a cornerstone in the field of organic electronics due to its combination of high thermal stability, excellent hole-transporting capability, and tunable electronic structure. mdpi.comresearchgate.net It is widely used in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nbinno.comnbinno.com

This compound acts as a fundamental building block that allows for the strategic incorporation of the carbazole unit into a wide array of functional organic materials. nih.gov The reactive bromide allows chemists to connect the carbazole core to other functional units, such as electron-accepting groups to form donor-acceptor molecules, or to polymerizable groups to create side-chain polymers. mdpi.commdpi.com

In OLEDs, carbazole derivatives are used extensively as:

Host Materials: For phosphorescent emitters, the carbazole unit provides a high triplet energy, which is necessary to efficiently confine the energy on the phosphorescent guest molecule and prevent energy loss, leading to high-efficiency light emission. nbinno.com

Hole-Transport Layer (HTL) Materials: The electron-rich nature of carbazole facilitates the efficient injection and transport of holes from the anode into the emissive layer of the OLED. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully designing molecules that combine carbazole as a donor with an acceptor unit, materials that exhibit TADF can be created, enabling OLEDs to achieve nearly 100% internal quantum efficiency. researchgate.net

The ability to synthesize complex molecules and polymers for these applications often starts with versatile intermediates like this compound, making it a valuable compound in the library of materials for organic electronics.

Medicinal Chemistry and Biological Applications of 9 3 Bromopropyl 9h Carbazole Derivatives

Design and Synthesis of Carbazole-Hybrid Molecules for Bioactivity

The design of bioactive carbazole-hybrid molecules often leverages 9-(3-Bromopropyl)-9H-carbazole as a key intermediate. The propyl chain provides spatial separation between the carbazole (B46965) core and a secondary pharmacophore, which can be crucial for optimal interaction with biological targets. The terminal bromine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of functional groups and heterocyclic systems.

Exploration of Anti-Cancer Activities

Carbazole derivatives are well-established as a promising class of anticancer agents, with some natural and synthetic analogs demonstrating potent activity against various cancer cell lines. nih.govnih.gov Derivatives synthesized using the this compound scaffold have been investigated for their ability to inhibit cancer cell proliferation through multiple mechanisms, including the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

A key mechanism behind the anticancer effect of many carbazole derivatives is their ability to interfere with the normal progression of the cell cycle. semanticscholar.org Numerous studies have shown that these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, preventing their division and proliferation. For example, the novel synthetic carbazole derivative 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) was found to increase the population of MCF-7 human breast cancer cells in the sub-G1 and S phases. nih.gov This arrest is often a prelude to apoptosis. nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Evasion of apoptosis is a hallmark of cancer, and many chemotherapeutic agents aim to reactivate this process. nih.gov Carbazole derivatives have been shown to be effective inducers of apoptosis. nih.gov The treatment of MCF-7 cells with HYL-6d, for instance, led to apoptosis accompanied by the activation of caspase-9 and changes in the expression of key regulatory proteins like Bcl-2 and p53. nih.gov This indicates that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Compound ClassCancer Cell LineObserved EffectReference
Symmetrically Substituted CarbazolesA549 (Lung), HCT-116 (Colon), MCF-7 (Breast)High antiproliferative efficacy, induction of apoptosis. nih.gov
9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d)MCF-7 (Breast)Cell cycle arrest at sub-G1 and S phases, induction of apoptosis. nih.gov
5,8-Dimethyl-9H-carbazole DerivativesMDA-MB-231 (Triple Negative Breast Cancer)Potent cytotoxic activity (IC50 = 0.73 - 1.44 µM), apoptosis induction. mdpi.com
Pyranocarbazole DerivativesMDA-MB-231 (Breast)Cell cycle arrest at G2/M phase. researchgate.net

The anticancer effects of carbazole derivatives are mediated by their interaction with specific molecular targets within the cell. Two of the most important targets identified for this class of compounds are topoisomerases and protein kinases.

Topoisomerase Inhibition: Human DNA topoisomerases (Topo I and Topo II) are essential enzymes that manage DNA topology during replication, transcription, and chromosome segregation. nih.gov They are validated targets for cancer chemotherapy because their inhibition leads to DNA damage and ultimately cell death. nih.gov Numerous carbazole derivatives have been identified as potent inhibitors of either Topoisomerase I or Topoisomerase II. mdpi.comnih.govresearchgate.net For example, certain 3,6-disubstituted carbazole derivatives have been shown to act as catalytic inhibitors of Topoisomerase IIα. nih.gov Similarly, specific 5,8-dimethyl-9H-carbazole derivatives were found to selectively inhibit human Topoisomerase I. mdpi.com

Protein Kinase Inhibition: Protein kinases (PKs) are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a frequent driver of tumorigenesis. nih.gov Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The carbazole scaffold has been successfully used to develop potent kinase inhibitors. nih.gov For example, the derivative HYL-6d was shown to decrease the levels of cyclin-dependent kinase 2 (CDK2) in MCF-7 cells, contributing to its cell cycle arrest activity. nih.gov The ability of carbazole derivatives to target various kinases makes them attractive candidates for the development of targeted anticancer drugs.

Assessment of Antimicrobial Properties

In addition to their anticancer properties, carbazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. nih.govnih.gov The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development, and carbazoles have emerged as a promising starting point.

Derivatives synthesized from carbazole precursors have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. lmaleidykla.ltresearchgate.net For example, a study on various halogenated and cyano-substituted carbazoles revealed potent activity, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against B. subtilis and E. coli. lmaleidykla.lt

Furthermore, carbazole-hybrid molecules have been developed as potent antifungal agents. A series of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrids were synthesized and screened against pathogenic fungal strains. One compound, 1-(4-((9H-carbazol-9-yl) methyl)-1H-1,2,3-triazol-1-yl)-3-butoxypropan-2-ol, demonstrated potent activity against all tested fungi, comparable to the reference drugs fluconazole (B54011) and clotrimazole. nih.gov Molecular docking studies suggested that its activity may stem from the inhibition of the fungal enzyme Mycobacterium P450DM. nih.gov

Compound/DerivativeMicroorganismActivity (MIC)Reference
1,3,6-Tribromo-9H-carbazoleEscherichia coli31.25 µg/mL lmaleidykla.lt
3-Cyano-9H-carbazoleBacillus subtilis31.25 µg/mL lmaleidykla.lt
3,6-Diiodo-9H-carbazoleBacillus subtilis31.25 µg/mL lmaleidykla.lt
Carbazole-triazole hybrid (10e)Various pathogenic fungiPotent activity, comparable to fluconazole nih.gov

Development of Carbazole-Based Fluorescent Chemosensors for Biological Detection

The inherent photophysical properties of the carbazole ring system make it an excellent fluorophore for the development of chemosensors. researchgate.net Carbazole derivatives exhibit strong fluorescence, good photostability, and a large conjugated π-electron system, which is sensitive to the local environment. researchgate.net These features are exploited in the design of fluorescent probes for the selective detection of biologically and environmentally important analytes, particularly metal ions. mdpi.com

A typical carbazole-based chemosensor consists of the carbazole fluorophore covalently linked to a specific receptor or binding unit. The this compound scaffold is an ideal platform for constructing such sensors. The propyl chain acts as a spacer, and the terminal bromine allows for the easy attachment of a chelating agent designed to selectively bind a target analyte. Upon binding of the analyte to the receptor, a conformational or electronic change occurs, which modulates the fluorescence properties of the carbazole core. This can result in fluorescence quenching ("turn-off") or enhancement ("turn-on") through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.netnih.gov Carbazole-based sensors have been successfully developed for the sensitive and selective detection of various metal ions, including Cu²⁺, Zn²⁺, and Cd²⁺, in biological and environmental samples. researchgate.netmdpi.com

Application in Drug Discovery through Pharmacophore Hybridization

Pharmacophore hybridization is a powerful strategy in modern drug discovery that involves combining two or more distinct pharmacophoric units into a single hybrid molecule. The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a multi-target mechanism of action that can address complex diseases like cancer or overcome drug resistance. nih.gov

The this compound molecule is an exemplary tool for implementing this strategy. It provides the carbazole scaffold, a known pharmacophore with established anticancer and antimicrobial properties, pre-functionalized with a flexible linker. nih.gov Medicinal chemists can use this linker to attach other known bioactive fragments, effectively creating a hybrid drug. For example, by linking the carbazole moiety to a triazole ring, researchers have developed potent antifungal agents. nih.gov This approach allows for the potential to engage multiple biological targets simultaneously, which can lead to synergistic effects and a reduced likelihood of developing resistance. nih.gov The systematic synthesis of hybrid molecules using the this compound platform continues to be a fruitful avenue for the discovery of novel therapeutic agents.

Future Perspectives and Challenges in Research on 9 3 Bromopropyl 9h Carbazole

Integration into Novel Multifunctional Materials

A significant future direction for 9-(3-bromopropyl)-9H-carbazole lies in its use as a precursor for multifunctional materials that combine several distinct properties within a single molecular architecture. The carbazole (B46965) unit is known for its favorable electronic and photophysical characteristics, while the terminal bromide on the propyl chain provides a convenient anchor for covalent attachment to other functional molecules or polymer backbones. beilstein-journals.org This dual functionality is key to its potential.

Future research will likely focus on creating polymers and hybrid materials where the carbazole moiety imparts desirable traits such as hole-transport capabilities, fluorescence, or biological activity, while the linked components introduce complementary functions. mdpi.com For instance, grafting these units onto polymer chains could lead to materials that are simultaneously semiconducting and biodegradable for transient electronics, or fluorescent and biocompatible for bio-imaging applications. Challenges in this area include achieving precise control over the material's architecture and ensuring that the different functional components operate synergistically without mutual interference.

Potential Application AreaIntegrated FunctionalityRole of this compound
Bioelectronics Biocompatibility + Electronic ConductivityForms the basis for organic electrochemical transistors or sensors.
Theranostics Therapeutic Activity + In-vivo ImagingActs as a fluorescent tag attached to a therapeutic agent.
Smart Coatings Environmental Sensing + Self-HealingProvides a chromophoric unit that responds to external stimuli.
Photocatalysis Light Harvesting + Catalytic ActivityServes as a photosensitizer in composite catalysts.

Advancements in Sustainable Synthetic Methodologies

While effective, traditional synthetic routes to carbazole derivatives often rely on harsh reaction conditions, expensive catalysts (like palladium), and stoichiometric reagents that generate significant waste. A major challenge is the development of greener, more sustainable methods for the synthesis of this compound and its derivatives.

Future research will prioritize methodologies that align with the principles of green chemistry. This includes the exploration of one-pot synthesis protocols that reduce reaction times and minimize the use of hazardous solvents. organic-chemistry.org Microwave-assisted organic synthesis, for example, has been shown to dramatically decrease reaction times for the formation of the carbazole core. organic-chemistry.org Furthermore, the development and utilization of magnetically recoverable nanocatalysts could offer a sustainable alternative to conventional homogeneous catalysts by simplifying purification and allowing for catalyst recycling. organic-chemistry.org The challenge lies in adapting these green methods to ensure high yields and purity for N-alkylated carbazoles like this compound, maintaining cost-effectiveness and scalability.

Synthesis AspectConventional MethodSustainable AlternativeAdvantage of Alternative
Catalyst Homogeneous Palladium CatalystsMagnetically recoverable palladium nanocatalyst on biochar organic-chemistry.orgEasy separation, reusability, reduced metal leaching. organic-chemistry.org
Energy Input Conventional heating (reflux)Microwave irradiation organic-chemistry.orgDrastic reduction in reaction times. organic-chemistry.org
Reaction Setup Multi-step proceduresOne-pot tandem reactions organic-chemistry.orgIncreased efficiency, less waste. organic-chemistry.org
Solvents Anhydrous/toxic organic solventsGreener solvents (e.g., DMSO, ionic liquids)Reduced environmental impact.

Exploration of New Biological Targets and Therapeutic Avenues

The carbazole nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, antioxidant, and neuroprotective properties. mdpi.comnih.govechemcom.com The this compound molecule serves as an ideal scaffold for developing new therapeutic agents, as the propyl bromide handle allows for its conjugation to other bioactive molecules to create hybrid drugs with potentially enhanced efficacy or novel mechanisms of action.

Future research is expected to focus on designing and synthesizing derivatives to target specific biological pathways implicated in diseases. For instance, recent computational and in-vitro studies have highlighted the potential of carbazole derivatives as inhibitors of key viral proteins, such as those from SARS-CoV-2. mdpi.com By modifying the carbazole core and using the bromopropyl linker to attach fragments that enhance binding affinity, novel antiviral agents could be developed. mdpi.com A significant challenge will be to optimize these derivatives to improve their pharmacological profiles, including solubility, bioavailability, and metabolic stability, while minimizing off-target effects and toxicity. mdpi.com

Potential Disease TargetTherapeutic StrategyRole of Carbazole Moiety
Viral Infections (e.g., SARS-CoV-2) Inhibition of viral proteins (Mpro, Spike Glycoprotein) mdpi.comForms core scaffold for binding to protein active sites. mdpi.com
Bacterial Infections Disruption of bacterial cell membranes or DNA gyrase. lmaleidykla.ltresearchgate.netProvides the primary antibacterial pharmacophore. lmaleidykla.lt
Cancer DNA intercalation, topoisomerase inhibition, kinase inhibition. ijrpc.comActs as the cytotoxic core. ijrpc.com
Neurodegenerative Diseases Antioxidant and neuroprotective effects. nih.govScavenges free radicals and protects neuronal cells. nih.gov

Development of High-Performance Optoelectronic Devices

Carbazole derivatives are cornerstone materials in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.orgnbinno.com Their high hole mobility, thermal stability, and wide bandgap make them excellent candidates for hole-transport layers (HTLs) and host materials for phosphorescent emitters. nih.govnih.gov The this compound molecule is a key building block for creating polymers or dendrimers where these properties can be incorporated into a larger, solution-processable system.

The future in this domain involves the strategic design of novel polymers and small molecules derived from this compound to achieve higher device efficiency, stability, and lifetime. For instance, creating side-chain polymers where the carbazole unit is attached via the propyl linker can lead to amorphous thin films with good morphological stability, which is crucial for preventing device degradation. mdpi.com A primary challenge is to precisely tune the electronic energy levels (HOMO/LUMO) of these materials to ensure efficient charge injection and transport when integrated into a multilayer device stack. nih.gov Furthermore, developing carbazole-based materials for deep-blue OLEDs with high color purity and efficiency remains a significant hurdle for the display industry. nih.gov

Device TypeRole of Carbazole DerivativeKey Performance MetricResearch Goal
OLED Host for phosphorescent emitters, Hole-transport material. nih.govExternal Quantum Efficiency (EQE), Color Purity (CIE coordinates). nih.govAchieve deep-blue emission with high efficiency and long operational lifetime. nih.gov
Perovskite Solar Cell Hole-Transport Material (HTM). nih.govPower Conversion Efficiency (PCE), Stability. nih.govDevelop a low-cost, stable alternative to spiro-OMeTAD. nih.gov
Dye-Sensitized Solar Cell (DSSC) Organic Sensitizer (Dye), HTM. nih.govPCE, Charge-carrier mobility. nih.govEnhance light-harvesting and charge extraction efficiency.

Interdisciplinary Research Opportunities

The unique combination of properties inherent in the this compound structure opens up numerous avenues for interdisciplinary research. The convergence of materials science, chemistry, biology, and engineering will be essential to unlock the full potential of this molecule.

Future collaborations could lead to the development of bio-integrated electronics, where devices made from carbazole-based polymers interface directly with biological systems for real-time health monitoring. Another promising area is the creation of "theranostic" agents, which combine the diagnostic (e.g., fluorescence imaging) and therapeutic (e.g., anticancer) capabilities of carbazole derivatives in a single molecule. Furthermore, its application in photocatalysis could bridge chemistry and environmental science, leading to new methods for pollutant degradation or green fuel production. The central challenge in these interdisciplinary endeavors is to establish a common language and a shared set of goals among researchers from diverse backgrounds to effectively translate fundamental chemical properties into functional, real-world applications.

Q & A

Basic: What are the primary synthetic routes for 9-(3-Bromopropyl)-9H-carbazole?

Methodological Answer:
The compound is typically synthesized via N-alkylation of carbazole using 1,3-dibromopropane. A modified procedure involves:

  • Reagents : Carbazole, 1,3-dibromopropane, tetrabutylammonium bromide (TBAB) catalyst.
  • Conditions : Stirring in toluene at 45°C for 3–24 hours.
  • Purification : Recrystallization from ethanol yields the product with ~90% efficiency .
    For alternative pathways, Fe-catalyzed cross-coupling with Grignard reagents (e.g., hex-1-yn-1-ylmagnesium bromide) has been reported, enabling functionalization of the propyl chain .

Advanced: How can reaction conditions be optimized for higher alkylation efficiency?

Methodological Answer:
Key parameters include:

  • Catalyst selection : TBAB enhances phase-transfer efficiency in biphasic systems .
  • Solvent choice : Toluene or acetone improves yield compared to polar solvents.
  • Temperature : Elevated temperatures (45–60°C) reduce reaction time but may increase side products.
  • Workflow : Sequential vacuum distillation removes excess dibromopropane, minimizing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.